Cas no 1545158-04-0 (4-(3-FLUOROOXETAN-3-YL)BENZOIC ACID)

4-(3-FLUOROOXETAN-3-YL)BENZOIC ACID Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 4-(3-fluoro-3-oxetanyl)-
- 4-(3-FLUOROOXETAN-3-YL)BENZOIC ACID
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- Inchi: 1S/C10H9FO3/c11-10(5-14-6-10)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6H2,(H,12,13)
- InChI Key: CPOOSROEPPXMEC-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=C(C2(F)COC2)C=C1
4-(3-FLUOROOXETAN-3-YL)BENZOIC ACID Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1696773-0.05g |
4-(3-fluorooxetan-3-yl)benzoic acid |
1545158-04-0 | 95% | 0.05g |
$315.0 | 2023-09-20 | |
Enamine | EN300-1696773-0.25g |
4-(3-fluorooxetan-3-yl)benzoic acid |
1545158-04-0 | 95% | 0.25g |
$672.0 | 2023-09-20 | |
Enamine | EN300-1696773-5.0g |
4-(3-fluorooxetan-3-yl)benzoic acid |
1545158-04-0 | 95% | 5g |
$3935.0 | 2023-06-04 | |
Chemenu | CM422156-250mg |
4-(3-FLUOROOXETAN-3-YL)BENZOIC ACID |
1545158-04-0 | 95%+ | 250mg |
$741 | 2023-03-07 | |
Enamine | EN300-1696773-1.0g |
4-(3-fluorooxetan-3-yl)benzoic acid |
1545158-04-0 | 95% | 1g |
$1357.0 | 2023-06-04 | |
Enamine | EN300-1696773-1g |
4-(3-fluorooxetan-3-yl)benzoic acid |
1545158-04-0 | 95% | 1g |
$1357.0 | 2023-09-20 | |
1PlusChem | 1P01DW29-100mg |
4-(3-FLUOROOXETAN-3-YL)BENZOIC ACID |
1545158-04-0 | 95% | 100mg |
$643.00 | 2024-06-20 | |
1PlusChem | 1P01DW29-500mg |
4-(3-FLUOROOXETAN-3-YL)BENZOIC ACID |
1545158-04-0 | 95% | 500mg |
$1370.00 | 2024-06-20 | |
Aaron | AR01DWAL-2.5g |
4-(3-FLUOROOXETAN-3-YL)BENZOIC ACID |
1545158-04-0 | 95% | 2.5g |
$3683.00 | 2025-02-09 | |
1PlusChem | 1P01DW29-5g |
4-(3-FLUOROOXETAN-3-YL)BENZOIC ACID |
1545158-04-0 | 95% | 5g |
$4926.00 | 2024-06-20 |
4-(3-FLUOROOXETAN-3-YL)BENZOIC ACID Related Literature
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
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T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
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Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
Additional information on 4-(3-FLUOROOXETAN-3-YL)BENZOIC ACID
4-(3-FLUOROOXETAN-3-YL)BENZOIC ACID (CAS No. 1545158-04-0): A Comprehensive Overview
4-(3-FLUOROOXETAN-3-YL)BENZOIC ACID (CAS No. 1545158-04-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This article provides a detailed overview of its chemical properties, synthesis methods, biological activities, and potential applications in drug development.
Chemical Structure and Properties
4-(3-FLUOROOXETAN-3-YL)BENZOIC ACID is a fluorinated oxetane derivative with the molecular formula C11H9FNO2. The compound features a benzoic acid moiety attached to a 3-fluorooxetane ring, which imparts unique chemical and biological properties. The presence of the fluorine atom in the oxetane ring enhances the compound's lipophilicity and metabolic stability, making it an attractive scaffold for drug design.
The compound is a white crystalline solid with a melting point of approximately 165°C. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol, but has limited solubility in water. These solubility characteristics are crucial for its use in various pharmaceutical formulations and biological assays.
Synthesis Methods
The synthesis of 4-(3-FLUOROOXETAN-3-YL)BENZOIC ACID has been extensively studied, and several efficient routes have been reported in the literature. One common approach involves the reaction of 3-fluorooxetan-3-one with 4-bromobenzoic acid in the presence of a palladium catalyst. This Suzuki coupling reaction provides high yields and excellent regioselectivity, making it a preferred method for large-scale production.
An alternative synthetic route involves the nucleophilic substitution of 4-bromobenzoic acid with 3-fluorooxetan-3-ylmagnesium bromide. This method offers good yields and is particularly useful for preparing derivatives with different substituents on the benzoic acid moiety.
Biological Activities
4-(3-FLUOROOXETAN-3-YL)BENZOIC ACID has demonstrated a range of biological activities that make it a valuable candidate for drug development. Recent studies have shown that it exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These effects are attributed to its ability to modulate signaling pathways involved in inflammation, such as nuclear factor-kappa B (NF-κB).
In addition to its anti-inflammatory activity, 4-(3-FLUOROOXETAN-3-YL)BENZOIC ACID has been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that it can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. These findings suggest that it may have therapeutic potential in the treatment of certain types of cancer.
Potential Applications in Drug Development
The unique chemical structure and biological activities of 4-(3-FLUOROOXETAN-3-YL)BENZOIC ACID make it an attractive candidate for further drug development. Its anti-inflammatory properties make it a promising lead compound for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Clinical trials are currently underway to evaluate its efficacy and safety in these conditions.
In the field of oncology, 4-(3-FLUOROOXETAN-3-YL)BENZOIC ACID is being explored as a potential therapeutic agent for various types of cancer. Preclinical studies have shown promising results, and further research is needed to optimize its pharmacological properties and develop effective formulations for clinical use.
Conclusion
4-(3-FLUOROOXETAN-3-YL)BENZOIC ACID (CAS No. 1545158-04-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, synthesis methods, biological activities, and potential therapeutic applications make it an important focus for ongoing research and development. As new studies continue to uncover its full potential, this compound is likely to play a significant role in advancing our understanding of disease mechanisms and developing new treatments for various medical conditions.
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